Ethyl quinoline-2-carboxylate
Overview
Description
Ethyl quinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Scientific Research Applications
Ethyl quinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Ethyl quinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have a variety of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmacological activities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl quinoline-2-carboxylate, like other quinoline derivatives, plays a significant role in biochemical reactions
Cellular Effects
Quinoline derivatives have been shown to have a broad range of activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor properties
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-2-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
- Oxidation yields quinoline-2-carboxylic acid.
- Reduction produces various quinoline derivatives.
- Substitution reactions result in substituted quinoline compounds with diverse functional groups .
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- Ethyl quinazoline-2-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Ethyl quinoline-2-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, the ethyl ester group in this compound enhances its solubility and potential for further chemical modifications. Ethyl quinazoline-2-carboxylate, while structurally similar, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .
Properties
IUPAC Name |
ethyl quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYTBYNBYNZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329610 | |
Record name | ethyl quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4491-33-2 | |
Record name | ethyl quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl quinoline-2-carboxylate in the synthesis of C-nor-4,6-Secocamptothecin?
A1: this compound serves as a crucial starting material in the synthesis of C-nor-4,6-Secocamptothecin (2) and its related compounds. [, ] These compounds are analogs of camptothecin (1), a naturally occurring alkaloid with notable antitumor activity. The synthesis process, as described in the research, involves a series of reactions starting from this compound to construct the core structure of these camptothecin analogs.
Q2: Beyond C-nor-4,6-Secocamptothecin, what other camptothecin-related compounds can be synthesized using this compound?
A2: The research highlights the successful synthesis of 6-(2-pyridinyl)-1H-pyrano[3,4-c] pyridine-3,8(4H,7H)-dione derivatives (5 and 6) using this compound as a starting point. [, ] These derivatives specifically retain the B, D, and E ring structures found in camptothecin (1), showcasing the versatility of this compound in creating diverse camptothecin-like molecules for further investigation.
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